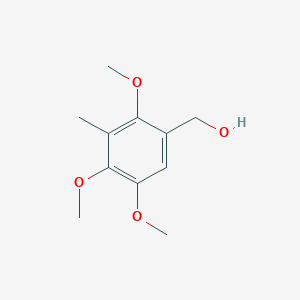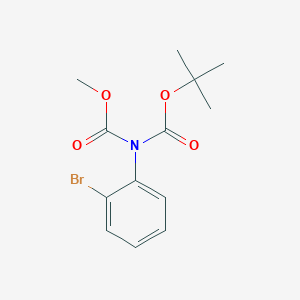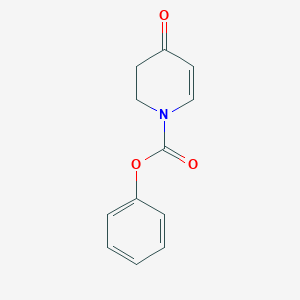
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied in recent years. It is a member of the imidazolidinone family of compounds and has been found to have a variety of potential applications in scientific research. In
Applications De Recherche Scientifique
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cell proliferation and angiogenesis. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity, making it a promising candidate for further development. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for research on 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of focus could be on optimizing the synthesis method to produce higher yields and purity. Another area of focus could be on further exploring the mechanism of action of this compound and identifying potential targets for drug development. Additionally, future research could focus on developing new derivatives of this compound with improved activity and lower toxicity.
Méthodes De Synthèse
The synthesis of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to produce 2-(2-methoxybenzylidene)hydrazinecarbothioamide. This compound is then reacted with allyl isothiocyanate to produce 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Propriétés
Nom du produit |
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-13(17)11(15-14(16)19)9-10-6-4-5-7-12(10)18-2/h3-7,9H,1,8H2,2H3,(H,15,19)/b11-9- |
Clé InChI |
VICHQADBEWFVBR-LUAWRHEFSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)





![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)

